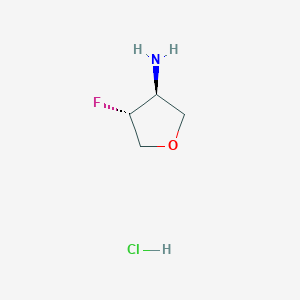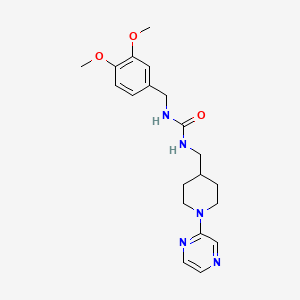
1-(3,4-Dimethoxybenzyl)-3-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-Dimethoxybenzyl)-3-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as PZM21 and is a potent and selective mu-opioid receptor agonist. The mu-opioid receptor is a G protein-coupled receptor that plays a crucial role in pain modulation, reward, and addiction.
Aplicaciones Científicas De Investigación
Crystal Structure Analysis
Research on structurally similar compounds like azimsulfuron highlights the importance of crystal structure analysis in understanding the molecular architecture and interactions. The study of azimsulfuron's crystal structure reveals details about hydrogen bonding and π–π interactions, contributing to a three-dimensional architecture essential for its biological activity (Youngeun Jeon et al., 2015).
Synthetic Pathways and Analogues
The synthesis of pyridone analogues of tetrahydroisoquinolines and protoberberines from mimosine and mimosinamine demonstrates the versatility of synthetic chemistry in creating compounds with potential biological activities. This approach exemplifies how modifications in chemical structures can lead to the discovery of new therapeutic agents (C. Richards & A. Hofmann, 1978).
Interaction with Biological Targets
Compounds like "Flexible 1-[(2-aminoethoxy)alkyl]-3-ar(o)yl(thio)ureas" show the significance of chemical flexibility and substituent optimization for interacting with biological targets, such as enzymes. This research informs the design of molecules with high inhibitory activities against specific enzymes, a fundamental approach in drug discovery (J. Vidaluc et al., 1995).
Molecular Complexation and Materials Science
Studies on molecular complexation, as seen in the formation of noncentrosymmetric structures for nonlinear optics, illustrate the application of organic compounds in materials science. Such research paves the way for the development of new materials with specific optical properties, useful in technology and scientific instruments (M. Muthuraman et al., 2001).
Antimicrobial and Antitumor Activities
The investigation of new 4,6-dimethoxy-5-(heterocycles)benzofuran derivatives for their anti-inflammatory, analgesic, and anticonvulsant activities exemplifies the potential of structurally related compounds in addressing a variety of health issues. Such studies contribute to the discovery of new therapeutic agents with minimized side effects (E. El-Sawy et al., 2014).
Propiedades
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-3-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O3/c1-27-17-4-3-16(11-18(17)28-2)13-24-20(26)23-12-15-5-9-25(10-6-15)19-14-21-7-8-22-19/h3-4,7-8,11,14-15H,5-6,9-10,12-13H2,1-2H3,(H2,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNTSWLVQKKWYJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)NCC2CCN(CC2)C3=NC=CN=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1-adamantyl)-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2583655.png)
![([1,2,4]Triazolo[4,3-b]pyridazin-6-ylamino)-acetic acid](/img/structure/B2583656.png)
![N-[4-(3-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]pyridine-2-carboxamide](/img/no-structure.png)
![1-(benzyl(2-hydroxyethyl)amino)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride](/img/structure/B2583660.png)
![N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-2-(4-ethoxyphenyl)acetamide](/img/structure/B2583661.png)
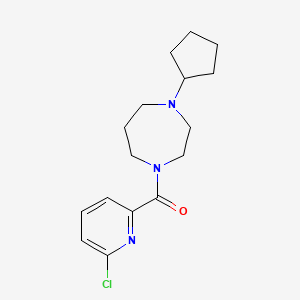
![N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)-N-(phenylsulfonyl)isonicotinamide](/img/structure/B2583665.png)
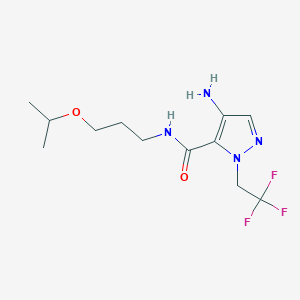


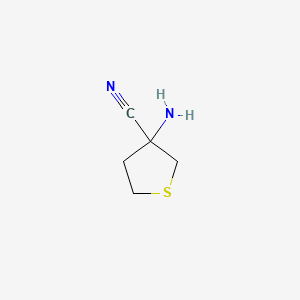
![4-Chloro-2-phenyl-6-[(phenylsulfinyl)methyl]pyrimidine](/img/structure/B2583674.png)
